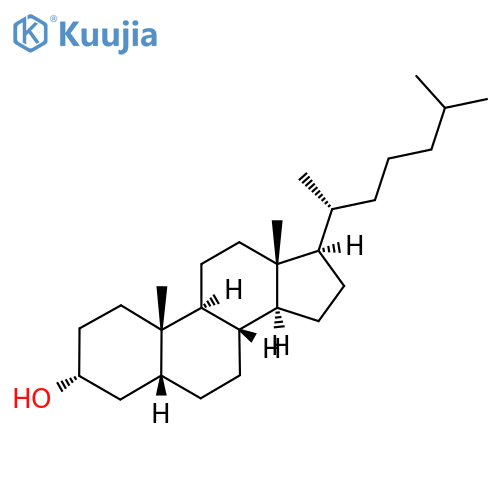Cas no 516-92-7 (Epicoprostanol)

Epicoprostanol 化学的及び物理的性質
名前と識別子
-
- Cholestan-3-ol, (3a,5b)-
- 5ß(H)-Cholestan-3α-ol
- Epicoprostanol
- EPICOPROSTEROL
- 5β
- 5BETA-CHOLESTAN-3ALPHA-OL
- -Cholestan-3α-ol
- Coprostan-3α-ol
- epi-Coprostanol
- epi-Coprosterol
- Epikoprosterin
- NSC 18182
- α-Coprostanol
- NSC18182
- (3alpha,5beta)-cholestan-3-ol
- (3.alpha.,5.beta.)-Cholestan-3-ol
- UFH3K1F9EG
- DTXSID7046700
- DTXCID5026700
- .alpha.-Coprostanol
- 3-alpha-hydroxy-5beta-cholestanol
- LMST04030110
- NS00124865
- (3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
- HY-W127498
- CHEBI:171890
- Tox21_112538
- 5.BETA.-EPICHOLESTANOL
- UNII-UFH3K1F9EG
- CS-0185726
- NCGC00167541-01
- 5.beta.-Cholestan-3.alpha.-ol
- 5-beta-Cholestan-3-alpha-ol
- Cholestan-3-ol, (3.alpha.,5.beta.)-
- CAS-516-92-7
- Q27291059
- CHEMBL1998721
- 516-92-7
- NSC-18182
- QYIXCDOBOSTCEI-KKFSNPNRSA-N
- MFCD00064143
- Epicoprostanol, United States Pharmacopeia (USP) Reference Standard
- 5beta-Cholestan-3alpha-ol, >=95%
- Cholestan-3-ol, (3alpha,5beta)-
- Coprostan-3.alpha.-ol
- EPICOPROSTANOL [USP-RS]
- G77765
- DB-242217
-
- インチ: InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20-,21-,22+,23-,24+,25+,26+,27-/m1/s1
- InChIKey: QYIXCDOBOSTCEI-KKFSNPNRSA-N
- ほほえんだ: CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
計算された属性
- せいみつぶんしりょう: 388.37074
- どういたいしつりょう: 388.370516150g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 540
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 9.4
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- PSA: 20.23
Epicoprostanol セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- WGKドイツ:3
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Epicoprostanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| AN HUI ZE SHENG Technology Co., Ltd. | E582800-500mg |
Epicoprostanol |
516-92-7 | 500mg |
¥5460.00 | 2023-09-15 | ||
| TRC | E582800-500mg |
Epicoprostanol |
516-92-7 | 500mg |
$626.00 | 2023-05-18 | ||
| TRC | E582800-100mg |
Epicoprostanol |
516-92-7 | 100mg |
$155.00 | 2023-05-18 | ||
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T61058-100mg |
5BETA-CHOLESTAN-3ALPHA-OL |
516-92-7 | 100mg |
¥1750.00 | 2023-03-15 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-214350-500 mg |
5β-Cholestan-3α-ol, |
516-92-7 | ≥95% | 500MG |
¥3,610.00 | 2023-07-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1256396-1g |
Epicoprostanol |
516-92-7 | 98% | 1g |
¥6451.00 | 2023-03-15 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T61058-250mg |
5BETA-CHOLESTAN-3ALPHA-OL |
516-92-7 | 250mg |
¥3850.00 | 2023-03-15 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1236663-200MG |
516-92-7 | 200MG |
¥4626.23 | 2023-01-05 | |||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C2882-500MG |
Epicoprostanol |
516-92-7 | 500mg |
¥7946.14 | 2023-10-01 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-214350-500mg |
5β-Cholestan-3α-ol, |
516-92-7 | ≥95% | 500mg |
¥3610.00 | 2023-09-05 |
Epicoprostanol 関連文献
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
Epicoprostanolに関する追加情報
Epicoprostanol(CAS No. 516-92-7)の科学的特性と応用分野に関する総合解説
Epicoprostanol(CAS No. 516-92-7)は、ステロイド骨格を有する有機化合物であり、生化学や医学研究において重要な役割を果たしています。この化合物は、コプロスタノールのエピマーとして知られ、胆汁酸代謝や脂質研究の分野で頻繁に言及されるバイオマーカーとしての特性が注目されています。近年では、腸内細菌叢との相互作用や代謝疾患との関連性に関する研究が増加しており、学術界や医療産業から高い関心を集めています。
Epicoprostanolの化学構造は、5β-コレスタン-3α-オールを基本骨格とし、その立体特異性が生体反応に影響を与える点が特徴です。この構造特性により、GC-MS分析やLC-MS/MSといった高度な分析手法を用いた検出が可能で、臨床検査や研究機関における標準物質としての需要が高まっています。特に脂質異常症や肝機能評価の分野では、その定量データが診断補助として活用されるケースが報告されています。
2023年以降、腸内環境と健康の関連性が社会的に注目される中、Epicoprostanolに関する検索数は著しく増加しています。ユーザーからは「Epicoprostanol 腸内細菌」「516-92-7 分析方法」「コプロスタノールとの違い」といった具体的なキーワードでの検索が確認されています。これに対応し、最新の研究ではメタボロミクス技術を活用した作用機序の解明が進められており、特に短鎖脂肪酸産生菌との相関に関する知見が蓄積されつつあります。
産業応用の観点では、Epicoprostanol(516-92-7)は診断キットの原料や研究用試薬としての需要が安定しています。製薬企業においては、胆汁酸誘導体の開発プロセスで参照物質として利用されるケースが多く、GLP基準に準拠した高純度品の供給体制が整備されています。また、分析機器メーカー各社は、この化合物を対象とした分離カラムの開発競争を活発化させており、分析時間の短縮や感度向上を謳った新製品が相次いで市場投入されています。
サプリメント業界では、腸活ブームを受けてEpicoprostanol関連成分を含む製品の問い合わせが増加傾向にあります。ただし、現時点では食品添加物としての認可はなく、あくまで研究段階の物質である点に注意が必要です。消費者から寄せられる「Epicoprostanol サプリ効果」といった検索に対しては、エビデンスに基づいた正確な情報提供が求められています。
環境科学の分野では、516-92-7が水質汚染マーカーとして有用であるとの研究報告があり、下水処理場の排水モニタリングへの応用可能性が検討されています。この特性は、SDGs目標6「安全な水とトイレを世界中に」に関連する技術として期待されており、今後の展開が注目されます。分析手法としては、固相抽出と誘導体化を組み合わせた高感度検出法が近年提案されています。
今後の展望として、Epicoprostanol研究はパーソナライズドメディシンとの連携が期待されています。個々人の腸内細菌叢プロファイルと516-92-7濃度の相関をAIで解析する試みが始まっており、疾患リスク評価への応用が想定されます。また、マイクロバイオーム研究の進展に伴い、当化合物の生理機能に関する新たな発見が相次ぐ可能性があり、学際的な研究体制の構築が急がれています。
516-92-7 (Epicoprostanol) 関連製品
- 1632-73-1(Fenchyl alcohol)
- 464-43-7((+)-Borneol)
- 98-52-2(4-tert-butylcyclohexan-1-ol)
- 116-02-9(3,3,5-Trimethylcyclohexanol)
- 80-04-6(4,4'-(Propane-2,2-diyl)dicyclohexanol)
- 464-45-9([(1S)-endo]-(-)-Borneol)
- 932-01-4(4,4-dimethylcyclohexan-1-ol)
- 124-76-5(Isoborneol)
- 80-97-7(5a-Cholestan-3b-ol)
- 64190-52-9(Inhoffen Lythgoe diol)




